molecular formula C33H38N4O6 B1235892 Mesobiliverdin IX CAS No. 493-88-9

Mesobiliverdin IX

Cat. No. B1235892
CAS RN: 493-88-9
M. Wt: 586.7 g/mol
InChI Key: CXSWQQWXIGDYEY-NSQVQWHSSA-N
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Description

Synthesis Analysis

Mesobiliverdin IXα can be synthesized through various chemical reactions, including the reaction of mesobiliverdin IXα dicesium salt with diiodomethane, 1,3-dibromopropane, and 1,4-dibromobutane. The synthesis process has been explored to understand the reactivity and potential applications of mesobiliverdin IXα derivatives. These compounds exhibit interesting photoisomerization behavior and reactions like protonation and deprotonation, which do not significantly affect their structure due to the internal cycle constriction around the central rings (Ribó, Crusats, & Marco, 1994).

Molecular Structure Analysis

The molecular structure of Mesobiliverdin IXα and its derivatives plays a crucial role in their chemical behavior and applications. Studies have demonstrated the synthesis and analysis of various mesobiliverdin IXα derivatives, focusing on their molecular structures to understand their biochemical and pharmacological potential. These studies involve spectroscopic methods and chromatographic analyses to ensure the identity and purity of synthesized compounds (Ito et al., 2013).

Chemical Reactions and Properties

Mesobiliverdin IXα undergoes several chemical reactions, including photoisomerization and the addition of nucleophiles, which are crucial for understanding its reactivity. These reactions are influenced by the compound's molecular structure, specifically the flexibility around its central rings and the impact of internal cycle constriction. The chemical properties, such as reactivity towards different chemical agents and behavior under various conditions, provide insights into its potential applications in biomedical research (Ribó, Crusats, & Marco, 1994).

Physical Properties Analysis

The physical properties of Mesobiliverdin IXα, such as solubility, absorption spectra, and stability, are essential for its application in different fields. Studies focusing on the synthesis and characterization of Mesobiliverdin IXα derivatives aim to explore these properties to understand how they can be manipulated or enhanced for specific applications. The interaction of Mesobiliverdin IXα with various substrates, its solubility in different solvents, and its stability under light and temperature variations are areas of interest in research (Beale & Cornejo, 1991).

Scientific Research Applications

1. Enhancing Pancreatic Islet Yield and Function

Mesobiliverdin IXα, an analog of anti-inflammatory biliverdin IXα, has been shown to significantly enhance the yield and function of rat pancreatic islets. This is particularly relevant for allograft transplantation in diabetic recipients. It was observed that mesobiliverdin IXα infused pancreata yielded higher islet equivalents and demonstrated high viability, contributing to the reversal of insulin dysfunction in diabetic recipients (Ito et al., 2013).

2. Substrate Specificity for Human Biliverdin-IXα Reductase

Studies on the specificity of mesobiliverdin IX for human biliverdin-IXα reductase have provided insights into the active sites of these enzymes. Such studies help in understanding the molecular interactions and binding preferences in these biological systems. For example, mesobiliverdin-XIIIα demonstrated reduced activity when its propionate side chains were extended, highlighting the nuances of substrate-enzyme interactions (Cunningham et al., 2000).

3. Use in Nanoscale Optoacoustic Phonon Mixing

Research on mesogens like nematic liquid crystals has utilized inelastic X-ray scattering (IXS) to study nanoscale phonon-assisted heat management. This research has implications for the design of new generations of soft molecular vibration-sensitive nanoacoustic and optomechanical applications. Understanding the dynamic properties of these materials can lead to advancements in various technological fields (Bolmatov et al., 2018).

4. Color Change Properties in Chemical Reactions

Mesobiliverdin has been studied for its color change properties. For instance, an N21,N22-carbonyl-bridged mesobiliverdin exhibited significant color changes in its solutions, which is an area of interest in the study of organic compounds and their reaction mechanisms (Boiadjiev & Lightner, 2005).

properties

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSWQQWXIGDYEY-NSQVQWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)/N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesobiliverdin IX

CAS RN

493-88-9
Record name Mesobiliverdin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
C Anglada, J Claret, J Crusats, JA Farrera… - Monatshefte für Chemie …, 1990 - Springer
… The UV/Vis spectra of the conjugated bases (NH deprotonation) of biliverdin IX a (BI0, mesobiliverdin IX c~ (MBIO, biliverdin IX ct dimethyl ester (BV-DME) and mesobiliverdin IX a …
Number of citations: 7 link.springer.com
J Cornejo, SI Beale - Photosynthesis research, 1997 - Springer
… because the bilin product, mesobiliverdin IX , is not further … with mesoheme produced mesobiliverdin IX (Table 1) which … all four isomers of mesobiliverdin IX that are produced by …
Number of citations: 70 link.springer.com
SI Beale, J Cornejo - Archives of biochemistry and biophysics, 1984 - Elsevier
… could be caused by selective degradation of the other isomers rather than by specific synthesis, cell extract was incubated for 1 h with a mixture of the all four mesobiliverdin IX isomers. …
Number of citations: 91 www.sciencedirect.com
J Claret, O Ibars, K Lang, FR Trull… - Biochimica et Biophysica …, 1995 - Elsevier
… The presence and relative position (as in the biliverdins IX a and XIII a) or absence (as in mesobiliverdin IX a) of vinyl groups in the pigment does not have a significant effect upon its …
Number of citations: 8 www.sciencedirect.com
P Ó'carra, E Colleran - Journal of Chromatography A, 1970 - Elsevier
… We describe here one-dimensional chromatographic methods which allow the complete resolution of the four isomers of both protobiliverdin IX and mesobiliverdin IX either on a …
Number of citations: 93 www.sciencedirect.com
T Kondo, DC Nicholson, AH Jackson… - Biochemical …, 1971 - portlandpress.com
… P-Oxymesoferrihaem was poorly converted into bile pigment and was not converted into mesobiliverdin IX,. The latter was independently shown to be excreted rapidly in bile. 4. …
Number of citations: 53 portlandpress.com
J Awruch, B Frydman - Tetrahedron, 1986 - Elsevier
… One of the biliverdin isomers is mesobiliverdin IX α- a dipropionate bilitriene -, one is a diacetate bilitriene, three isomers are mono-propionate-mono-acetate bilitrienes, and three are …
Number of citations: 23 www.sciencedirect.com
J Awruch - Tetrahedron, 1990 - Elsevier
The oxidation of 1,19-di-t-butoxycarbonyl-b-bilenes with bromine affords not only a major biliverdin, but also minor biliverdins. Elucidation of their structure revealed that cleavage of the …
Number of citations: 4 www.sciencedirect.com
GE Rhie, SI Beale - Journal of Biological chemistry, 1992 - Elsevier
… , the the product of the former reaction, mesobiliverdin IX a , unlike mixture was shaken, and then … the amount of mesobiliverdin IX a that accumulated during One volume of methylene …
Number of citations: 64 www.sciencedirect.com
O Cunningham, A Dunne, P Sabido, D Lightner… - 2000 - researchgate.net
A comparison of the initial rate kinetics for human biliverdin-IX reductase and biliverdin-IX reductase with a series of synthetic biliverdins with propionate side chains “moving” from a …
Number of citations: 0 www.researchgate.net

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